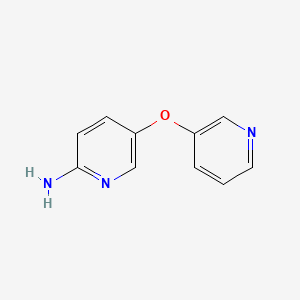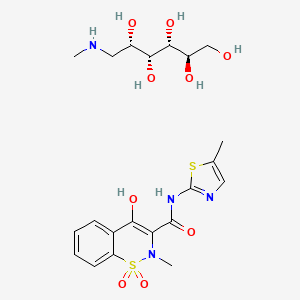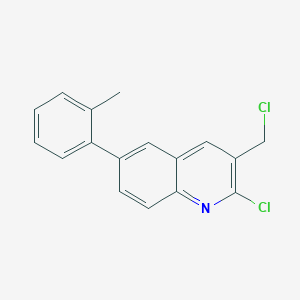
5-(pyridin-3-yloxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-3-yloxy)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines and derivatives This compound features a pyridine ring substituted with an amino group at the 2-position and a pyridin-3-yloxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yloxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable pyridin-3-yloxy precursor. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with 3-bromopyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyridin-3-yloxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Pyridin-3-yloxy)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 5-(pyridin-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases or other enzymes involved in cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Similar structure but with a benzyloxy group instead of a pyridin-3-yloxy group.
N-(Pyridin-2-yl)amides: Compounds with an amide linkage instead of an amino group.
3-(Indolin-5-yloxy)pyridin-2-amine: Features an indolin-5-yloxy group instead of a pyridin-3-yloxy group.
Uniqueness
5-(Pyridin-3-yloxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
5-pyridin-3-yloxypyridin-2-amine |
InChI |
InChI=1S/C10H9N3O/c11-10-4-3-9(7-13-10)14-8-2-1-5-12-6-8/h1-7H,(H2,11,13) |
Clé InChI |
XLSZKJMSRGYEJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)OC2=CN=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[(3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-yl]Methyl}-N-{[(2S)-8-methyl-2,3-dihydro[1,4]Dioxino[2,3-f]Quinolin-2-yl]methyl}amine](/img/structure/B8511136.png)



![1-[4,4-Bis(p-fluorophenyl)-2-cyclohexenyl]-4-piperidone](/img/structure/B8511159.png)
![1-[3-(Trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8511172.png)



